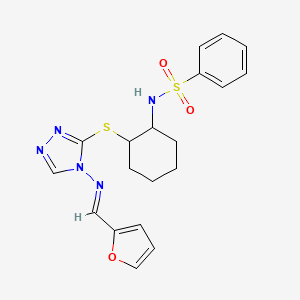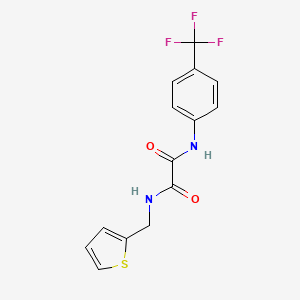![molecular formula C14H7F6NOS B2491148 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide CAS No. 329778-06-5](/img/structure/B2491148.png)
2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions where precursors like perfluoro-[N-(4-pyridyl)acetamide] are prepared through direct fluorination processes. These reactions are facilitated under mild conditions, showcasing the compound's ability to partake in electrophilic fluorination, which is crucial for modifying its chemical structure for further applications (Banks et al., 1996).
Molecular Structure Analysis
The molecular structure and vibrational modes of similar compounds have been extensively studied using techniques like FT-IR and Raman spectroscopy, supported by quantum chemical calculations. These analyses help in understanding the equilibrium geometry, intermolecular interactions, and the impact of substituting electronegative atoms on the compound's geometry (Mary et al., 2020).
Chemical Reactions and Properties
Compounds of this class participate in free radical addition reactions, leading to the synthesis of cyclic sulfanes with fluorinated side groups. This reactivity underscores the potential for creating diverse chemical structures from the parent compound, enabling the development of materials with tailored properties (Chen et al., 1996).
Physical Properties Analysis
Crystallographic studies of related compounds reveal that they possess a folded conformation stabilized by intramolecular hydrogen bonds. This structural feature is vital for understanding the physical properties of the compound, such as solubility, stability, and reactivity (Subasri et al., 2016).
Chemical Properties Analysis
The synthesis and study of derivatives of 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide reveal the compound's versatility in forming stable structures with potential antimicrobial activities. This aspect is crucial for exploring its utility in various fields beyond pharmacology, including materials science and chemical synthesis (Rehman et al., 2016).
Scientific Research Applications
Quantum Chemical Analysis and Molecular Structure
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2,3,4,5,6-pentafluorophenyl)acetamide has been investigated for its molecular structure and interaction properties. Quantum chemical analysis involving density functional theory (DFT) and natural bond orbital (NBO) calculations have provided insights into its geometric equilibrium, vibrational assignments, and intermolecular interactions. For instance, studies revealed the nature of hydrogen bonding and weak intramolecular interactions within the molecule. These analyses are critical for understanding the molecular behavior and potential applications of the compound in various scientific domains (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Spectroscopic Studies and Vibrational Signatures
Vibrational spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, have been employed to investigate the vibrational signatures of this compound. These studies are instrumental in understanding the rehybridization effects and hyperconjugation phenomena within the molecule, contributing to its stability and reactivity. The spectroscopic data align with the computational findings from quantum chemical methods, offering a comprehensive understanding of the molecule's vibrational characteristics (Jenepha Mary, Pradhan, & James, 2022).
Antimicrobial and Anticancer Potential
The compound and its derivatives have been explored for their biological activities, particularly their antimicrobial and anticancer properties. Various synthesized derivatives have been screened for in vitro activities against cancer cell lines, showing promising results in terms of cytotoxicity and potential therapeutic applications. These studies underline the compound's significance in the field of medicinal chemistry and drug development (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural Characterization and Crystallography
Structural characterization using X-ray crystallography and other analytical techniques has been pivotal in determining the conformation and molecular geometry of this compound and its derivatives. Understanding the molecule's crystal structure and the nature of intramolecular interactions aids in rationalizing its chemical behavior and potential applications in various scientific fields (Subasri, Kumar, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NOS/c15-6-1-3-7(4-2-6)23-5-8(22)21-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHGBXYJFALDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2491073.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)


![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2491083.png)
![5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2491084.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)